Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate
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Overview
Description
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate is a synthetic organic compound that belongs to the thiochroman family This compound is characterized by the presence of bromine, fluorine, and a carboxylate group attached to a thiochroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a thiochroman precursor, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate is unique due to its specific combination of bromine, fluorine, and a thiochroman ring system. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H8BrFO3S |
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Molecular Weight |
319.15 g/mol |
IUPAC Name |
methyl 6-bromo-8-fluoro-4-oxo-2,3-dihydrothiochromene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO3S/c1-16-11(15)9-4-8(14)6-2-5(12)3-7(13)10(6)17-9/h2-3,9H,4H2,1H3 |
InChI Key |
PJEQKCJSVWHLLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C(S1)C(=CC(=C2)Br)F |
Origin of Product |
United States |
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